molecular formula C16H21NO2S B2782302 N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide CAS No. 1428350-21-3

N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide

Cat. No. B2782302
M. Wt: 291.41
InChI Key: NXODEBOORIKQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan and thiophene are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . They are used as building blocks in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of furan and thiophene derivatives involves various chemical reactions, including condensation, cyclization, and substitution . The exact method of synthesis would depend on the specific compound being synthesized .


Molecular Structure Analysis

Furan and thiophene both have a five-membered ring structure. Furan contains an oxygen atom in the ring, while thiophene contains a sulfur atom .


Chemical Reactions Analysis

Furan and thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution . The exact reactions would depend on the specific compound and the conditions .


Physical And Chemical Properties Analysis

Furan and thiophene derivatives have diverse physical and chemical properties. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Synthesis Applications

One key application in organic synthesis is the development of methods for the synthesis of conjugated dienes from aromatic five-membered heterocycles, including furan and thiophene derivatives. Research conducted by Wenkert, Leftin, and Michelotti (1984) demonstrated that reacting furan and thiophene with certain magnesium bromides in the presence of nickel dichloride yields buta-1,3-dienes, primarily retaining the configuration. This process underscores the versatility of furan and thiophene derivatives in synthesizing complex organic molecules (Wenkert, Leftin, & Michelotti, 1984).

Materials Science Applications

In materials science, the electrochemical polymerization of thiophene-furan hybrids has been explored for enhancing the capacitance properties of polymer-based supercapacitors. Mo, Zhou, Ma, and Xu (2015) investigated the polymerization of 2-(thiophen-2-yl)furan, finding that it exhibited improved electrochemical capacitance properties in specific electrolytes, demonstrating the potential of furan-thiophene derivatives in energy storage technologies (Mo, Zhou, Ma, & Xu, 2015).

Safety And Hazards

The safety and hazards of furan and thiophene derivatives would depend on the specific compound. Some may be safe for use in humans, while others may be toxic or have side effects .

Future Directions

Furan and thiophene derivatives continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties . Future research will likely focus on synthesizing new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-16(2,3)9-15(18)17(10-13-6-7-19-12-13)11-14-5-4-8-20-14/h4-8,12H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXODEBOORIKQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(CC1=COC=C1)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.